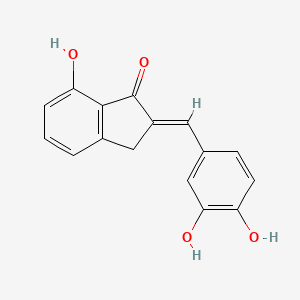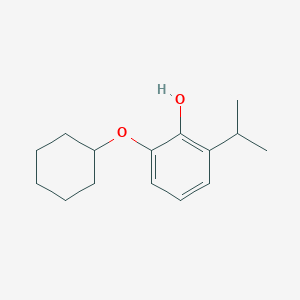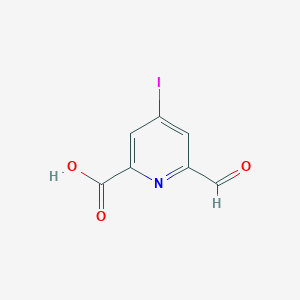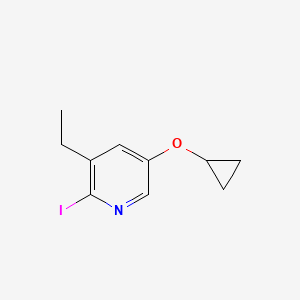
2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetylamino group and a methoxyphenyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid typically involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Butanoic Acid Formation: The butanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The acetylamino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products:
Oxidation: Products include 2-(Acetylamino)-4-(2-formylphenyl)butanoic acid or 2-(Acetylamino)-4-(2-carboxyphenyl)butanoic acid.
Reduction: Products include 2-(Acetylamino)-4-(2-methoxyphenyl)butanol or 2-(Amino)-4-(2-methoxyphenyl)butanoic acid.
Substitution: Products vary depending on the substituent introduced, such as 2-(Acetylamino)-4-(2-chlorophenyl)butanoic acid.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a drug candidate due to its structural similarity to biologically active amino acids.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies investigating enzyme-substrate interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
2-(Amino)-4-(2-methoxyphenyl)butanoic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.
2-(Acetylamino)-4-(2-hydroxyphenyl)butanoic acid: Contains a hydroxy group instead of a methoxy group, influencing its chemical properties and interactions.
2-(Acetylamino)-4-(2-chlorophenyl)butanoic acid: The presence of a chlorine atom alters its electronic properties and reactivity.
Uniqueness: 2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetylamino and methoxyphenyl groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-acetamido-4-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-11(13(16)17)8-7-10-5-3-4-6-12(10)18-2/h3-6,11H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
CBXNBCFWCOFCFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCC1=CC=CC=C1OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)






